1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide
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Description
1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C22H23ClN2OS and its molecular weight is 398.95. The purity is usually 95%.
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Scientific Research Applications
Allosteric Modulation of CB1 Receptor
1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide and its related compounds have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Studies have identified key structural requirements for allosteric modulation of CB1, including specific chain lengths and electron withdrawing groups, which significantly impact binding affinity and cooperativity (Khurana et al., 2014). These modulators, while enhancing orthosteric agonist binding, can antagonize agonist-induced G-protein coupling to the CB1 receptor (Qiao et al., 2016).
Anticonvulsant Properties
Certain derivatives of the compound have been evaluated for their anticonvulsant properties. The structural analysis of these compounds, which includes the examination of hydrogen bonding, plays a significant role in understanding their potential as anticonvulsant agents (Kubicki et al., 2000).
Potential Bio-Isostere for Carboxylic Acid
Research has also focused on evaluating cyclopentane-1,2-dione, a core component of the compound, as a potential bio-isostere for the carboxylic acid functional group. This evaluation includes assessing acidity, tautomerism, and hydrogen bonding, which are crucial for its application in drug design (Ballatore et al., 2014).
Antimicrobial Applications
Some derivatives have been synthesized and characterized for their potential antimicrobial activities. These studies involve evaluating the efficacy of these compounds against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Desai et al., 2007).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c23-17-9-7-16(8-10-17)22(11-3-4-12-22)21(26)24-13-14-27-20-15-25-19-6-2-1-5-18(19)20/h1-2,5-10,15,25H,3-4,11-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDJMKJARRPUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.